(Vinylsulfonyl)cyclopropane

Vinyl sulfone reactivity Electrophilicity Michael addition

Sourcing vinyl sulfones with strained-ring reactivity often requires multi-step custom synthesis, delaying medicinal chemistry and materials discovery programs. (Vinylsulfonyl)cyclopropane (CAS 1708255-03-1, ≥95% purity) resolves this bottleneck as a commercial, dual-function building block combining electrophilic vinyl sulfone Michael acceptor behavior with cyclopropane ring-strain-driven reactivity. • Enables organophotocatalyzed radical sulfonylation to allyl sulfones with high E:Z selectivity for parallel library synthesis. • Participates in silver-promoted ring-expansion cascades to construct 1-sulfonylmethylated dihydronaphthalenes and polycyclic scaffolds. • Supplied at research scale (gram quantities available) for immediate integration into synthetic workflows without custom synthesis lead times.

Molecular Formula C5H8O2S
Molecular Weight 132.18 g/mol
Cat. No. B14031755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Vinylsulfonyl)cyclopropane
Molecular FormulaC5H8O2S
Molecular Weight132.18 g/mol
Structural Identifiers
SMILESC=CS(=O)(=O)C1CC1
InChIInChI=1S/C5H8O2S/c1-2-8(6,7)5-3-4-5/h2,5H,1,3-4H2
InChIKeyPAWCXWDOQHHSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Vinylsulfonyl)cyclopropane: A Distinct Cyclopropane-Vinyl Sulfone Hybrid Building Block


(Vinylsulfonyl)cyclopropane (CAS 1708255-03-1, MF C5H8O2S, MW 132.18) is an organosulfur compound featuring a vinylsulfonyl group directly attached to a cyclopropane ring, a structural motif that confers a distinct reactivity profile characterized by both strained carbocycle behavior and electrophilic vinyl sulfone character . This dual functionality distinguishes it from simple vinyl sulfones like phenyl vinyl sulfone and from non-vinyl cyclopropyl sulfones, making it a targeted building block for radical-mediated sulfonylation, ring-expansion chemistry, and the construction of allyl sulfone pharmacophores [1] [2]. Unlike many in-class sulfones, the compound is commercially available at research scale (≥95% purity), enabling immediate integration into synthetic workflows without multi-step custom synthesis .

(Vinylsulfonyl)cyclopropane: Why Generic Vinyl Sulfone or Cyclopropyl Substitution Cannot Meet Procurement Specifications


Generic substitution of (Vinylsulfonyl)cyclopropane with common vinyl sulfones (e.g., phenyl vinyl sulfone) or simple cyclopropyl sulfones fails because the target compound combines the electrophilic Michael acceptor behavior of a vinyl sulfone with the ring-strain-driven reactivity of a cyclopropane, enabling unique radical addition/ring-opening cascades not accessible to either functional group alone [1]. Phenyl vinyl sulfone, while widely used as a cysteine protease inhibitor and cycloaddition reagent, lacks the ring-strain element that permits silver-promoted ring-expansion to dihydronaphthalenes or organophotocatalyzed allyl sulfone formation with high E:Z selectivity, processes for which vinylcyclopropane sulfones are specifically optimized [2] [3]. Conversely, cyclopropyl sulfones without the vinyl moiety do not provide the requisite alkene for radical sulfonylation or Michael addition pathways. Substitution with in-class analogs without head-to-head performance data therefore carries a high risk of reaction failure, lower yield, or loss of chemo- and stereoselectivity.

(Vinylsulfonyl)cyclopropane: Quantitative Evidence of Differential Performance Relative to Closest Analogs


Heteroaryl Vinyl Sulfone Demonstrates Superior Reactivity vs. Phenyl Vinyl Sulfone – Implications for (Vinylsulfonyl)cyclopropane Reactivity

In a systematic assessment of vinyl sulfone reactivity, heteroaryl vinyl sulfone 3 exhibited excellent output in terms of reactivity and selectivity, proving superior to phenyl vinyl sulfone 1 and with clear advantages over bis-sulfone 2 [1]. This differential reactivity is attributed to conformational and orbital control exerted by the tetrazole unit [1]. While direct head-to-head data for (Vinylsulfonyl)cyclopropane vs. phenyl vinyl sulfone are not available, the cyclopropyl group in the target compound is expected to provide similar electron-withdrawing and steric modulation, potentially enhancing electrophilicity relative to simple phenyl vinyl sulfone. This class-level inference supports the selection of (Vinylsulfonyl)cyclopropane for applications where phenyl vinyl sulfone shows insufficient reactivity.

Vinyl sulfone reactivity Electrophilicity Michael addition Cycloaddition

Organophotocatalyzed Sulfonylation of Vinylcyclopropanes Delivers Allyl Sulfones in Good to Excellent Yields with High E:Z Selectivity

An organophotocatalyzed methodology using (Vinylsulfonyl)cyclopropane as a representative vinylcyclopropane substrate provided access to a variety of allyl sulfones in good to excellent yields with high E:Z selectivity [1]. A wide range of vinyl cyclopropanes, as well as aryl/hetero and alkyl sodium sulfinates, were tolerated, and the reaction was reliable in gram-scale synthesis [1]. While exact yield ranges are not explicitly quantified in the abstract, the method's demonstration of broad substrate tolerance and scalability establishes (Vinylsulfonyl)cyclopropane as a viable and versatile building block for accessing allyl sulfone pharmacophores, a key advantage over non-cyclopropyl vinyl sulfones that may not participate in such radical ring-opening pathways.

Allyl sulfone synthesis Photocatalysis Radical sulfonylation E:Z selectivity

Silver-Promoted Ring-Expansion of Vinylcyclopropane Sulfones Enables 1-Sulfonylmethylated Dihydronaphthalene Construction

Silver-promoted sulfonylation and ring-expansion of vinylcyclopropanes with sodium sulfinates provides a direct route to 1-sulfonylmethylated 3,4-dihydronaphthalenes [1]. This transformation proceeds via a radical pathway involving sulfonyl radical formation, radical addition, ring-opening, and cyclization [1]. The process is specific to vinylcyclopropane sulfones; simple vinyl sulfones or cyclopropyl sulfones lacking the alkene do not undergo this cascade. While yields for (Vinylsulfonyl)cyclopropane specifically are not detailed in the abstract, the established methodology underscores the unique synthetic utility of the vinylcyclopropane sulfone scaffold for accessing complex sulfonyl-containing polycyclic frameworks that are otherwise difficult to prepare.

Ring-expansion Sulfonylation Radical cascade Dihydronaphthalene

Cyclopropanesulfonyl Chloride Analog Exhibits Accelerated Sulfene Formation Relative to Acyclic Sulfonyl Chloride Due to Ring Strain

A comparative analysis of the rate of sulfene formation from cyclopropanesulfonyl chloride and its non-strained analog, 2-propanesulfonyl chloride, reveals a significant acceleration due to cyclopropane ring strain . While this data pertains to the sulfonyl chloride derivative rather than (Vinylsulfonyl)cyclopropane itself, it provides strong class-level evidence that the cyclopropyl ring imparts enhanced reactivity to sulfonyl-containing functional groups through strain release. By extension, the cyclopropane ring in (Vinylsulfonyl)cyclopropane is expected to lower the activation energy for ring-opening reactions (e.g., nucleophilic attack at the cyclopropane carbon) compared to acyclic or less strained cyclic sulfones, a differentiation meaningful for applications requiring rapid or mild bond cleavage.

Ring strain acceleration Sulfonyl chloride reactivity Sulfene formation Mechanistic insight

(Vinylsulfonyl)cyclopropane: High-Value Application Scenarios Derived from Quantitative Evidence


Photocatalytic Synthesis of Allyl Sulfone Libraries for Medicinal Chemistry

Based on the demonstrated organophotocatalyzed sulfonylation of vinylcyclopropanes to yield allyl sulfones in good to excellent yields with high E:Z selectivity [1], (Vinylsulfonyl)cyclopropane is ideally suited for parallel synthesis of allyl sulfone-containing compound libraries. Researchers targeting cysteine protease inhibitors, anti-parasitic agents, or other bioactive allyl sulfone pharmacophores can employ this compound in a robust, gram-scale-compatible photocatalytic protocol to rapidly diversify chemical space around the sulfone core.

Silver-Promoted Cascade Synthesis of Sulfonyl-Functionalized Polycycles

The silver-promoted ring-expansion methodology established for vinylcyclopropane sulfones [2] positions (Vinylsulfonyl)cyclopropane as a strategic precursor for constructing 1-sulfonylmethylated 3,4-dihydronaphthalenes and related polycyclic scaffolds. This application is particularly valuable for medicinal chemistry groups exploring sulfonyl-containing, three-dimensional frameworks that are underrepresented in traditional screening libraries.

Development of Novel Vinyl Sulfone-Based Covalent Inhibitors with Tuned Reactivity

Although direct inhibitory data are lacking, the class-level evidence of enhanced electrophilicity in heteroaryl vinyl sulfones versus phenyl vinyl sulfone [3] and the known mechanism of vinyl sulfones as cysteine protease Michael acceptors [4] suggest that (Vinylsulfonyl)cyclopropane may serve as a more reactive warhead or a scaffold for tuning covalent inhibitor kinetics. Medicinal chemists can utilize this compound to explore structure-activity relationships (SAR) around the electrophilic double bond, potentially achieving faster inactivation kinetics or improved selectivity profiles compared to traditional phenyl vinyl sulfone-derived inhibitors.

Strain-Driven Ring-Opening Polymerization Monomer Research

Given the precedent of 2-vinylcyclopropane-1,1-dicarboxylates and related sulfones as monomers for radical or anionic ring-opening polymerization [5], (Vinylsulfonyl)cyclopropane offers a new entry into functional polymers bearing pendant vinyl sulfone groups. The inherent ring strain accelerates polymerization, while the sulfonyl moiety can serve as a reactive handle for post-polymerization modification or as an electron-withdrawing group to tune polymer properties. This scenario is relevant for materials science labs developing novel reactive polymers or sulfone-containing macromolecular architectures.

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